molecular formula C14H21NO3 B2833272 rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate CAS No. 1200508-80-0

rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate

Cat. No.: B2833272
CAS No.: 1200508-80-0
M. Wt: 251.326
InChI Key: VOBLXDDCNPYQRE-MMWGEVLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a tert-butyl ester group, an oxo group, and an azatricyclic core, which contribute to its distinctive chemical properties.

Preparation Methods

The synthesis of rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5210,2,6]decane-4-carboxylate typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of higher oxidation state products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the tert-butyl group, forming new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

Rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved can include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar compounds to rac-tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.0,2,6]decane-4-carboxylate include other azatricyclic compounds and tert-butyl esters. its unique combination of a tricyclic core with an oxo group and a tert-butyl ester distinguishes it from other compounds. This uniqueness can be leveraged in applications where specific structural features are required .

Properties

IUPAC Name

tert-butyl (1S,2R,6R,7S)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-6-10-8-4-9(11(10)7-15)12(16)5-8/h8-11H,4-7H2,1-3H3/t8-,9-,10+,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOBLXDDCNPYQRE-MMWGEVLESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C3CC(C2C1)C(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H]3C[C@@H]([C@@H]2C1)C(=O)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.